

The Pharmacological Profile of Metaxalone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metaxalone**

Cat. No.: **B1676338**

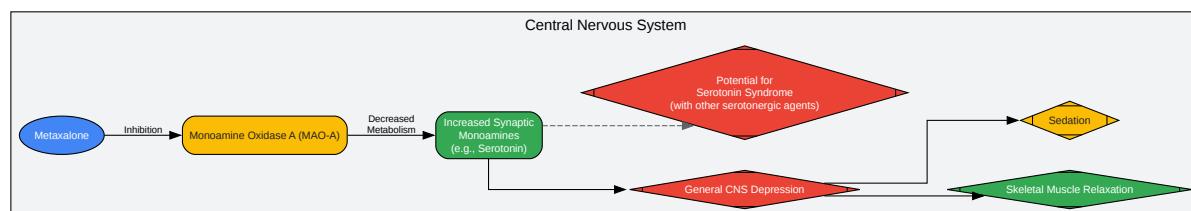
[Get Quote](#)

An In-depth Examination of the Centrally Acting Skeletal Muscle Relaxant

Abstract

Metaxalone is a centrally acting skeletal muscle relaxant utilized as an adjunct to rest and physical therapy for the alleviation of discomfort associated with acute, painful musculoskeletal conditions. While its precise mechanism of action is not fully elucidated, it is believed to be attributable to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor endplate.^{[1][2][3][4][5][6]} This technical guide provides a comprehensive overview of the pharmacological profile of **Metaxalone**, synthesizing available data on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.

Mechanism of Action


Metaxalone's primary mechanism as a skeletal muscle relaxant is attributed to its global depression of the central nervous system.^{[7][8][9][10][11]} It does not directly act on the contractile apparatus of striated muscle, the neuromuscular junction, or nerve fibers.^{[1][2][3][6]} The sedative properties of **Metaxalone** are considered to be a significant contributor to its therapeutic effect.^{[1][3]}

Recent in vitro evidence suggests that **Metaxalone** may exert its effects, at least in part, through the inhibition of monoamine oxidase A (MAO-A).[12][13] This inhibition can lead to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, which may contribute to both its therapeutic effects and its potential for adverse drug reactions, notably serotonin syndrome when co-administered with other serotonergic agents.[13][14][15][16]

Further research indicates that **Metaxalone** can suppress the production of inflammatory cytokines. In vitro studies using murine macrophage RAW264.7 cells have demonstrated that **Metaxalone** can inhibit the release of tumor necrosis factor- α (TNF- α), interleukin-6 (IL-6), and prostaglandin E2.[17]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **Metaxalone**, focusing on its CNS depressant effects and its potential interaction with the serotonergic system through MAO-A inhibition.

[Click to download full resolution via product page](#)

Proposed signaling pathway of **Metaxalone**.

Pharmacodynamics

The pharmacodynamic properties of **Metaxalone** are closely linked to its CNS depressant effects. The exposure-response relationship and the time course of its pharmacodynamic

response have not been fully characterized.[\[1\]](#) Its clinical effects are considered to be a result of its sedative properties, which contribute to the relief of musculoskeletal pain and discomfort.[\[3\]\[5\]](#)

Pharmacokinetics

The pharmacokinetic profile of **Metaxalone** has been evaluated in healthy adult volunteers. The following tables summarize key pharmacokinetic parameters.

Single-Dose Pharmacokinetic Parameters of Metaxalone Tablets

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC ∞ (ng·h/mL)	t $\frac{1}{2}$ (h)
400	983 (53%)	3.3 (35%)	7479 (51%)	9.0 (53%)
800	1816 (43%)	3.0 (39%)	15044 (46%)	8.0 (58%)

Data presented as mean (%CV).

Sourced from

DailyMed.[\[1\]](#)

Effect of Food on Metaxalone Pharmacokinetics (800 mg Dose)

Condition	Cmax (ng/mL)	Tmax (h)	AUC _∞ (ng·h/mL)	t _{1/2} (h)
Fasted	1816 (43%)	3.0 (39%)	15044 (46%)	8.0 (58%)
Fed (High-Fat Meal)	3553 (38%)	4.9 (49%)	29835 (38%)	4.2 (55%)

Data presented as mean (%CV). Administration with a high-fat meal significantly increases the bioavailability of Metaxalone.[\[1\]](#)[\[2\]](#)

Absorption, Distribution, Metabolism, and Excretion

- Absorption: The absolute bioavailability of **Metaxalone** is unknown.[\[1\]](#)[\[2\]](#)[\[7\]](#) Peak plasma concentrations are reached approximately 3 hours after oral administration under fasted conditions.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[18\]](#) Food, particularly a high-fat meal, significantly increases the rate and extent of absorption.[\[1\]](#)[\[2\]](#)
- Distribution: The apparent volume of distribution is approximately 800 L, suggesting extensive tissue distribution.[\[1\]](#)[\[4\]](#)[\[7\]](#) Plasma protein binding information is not available.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Metabolism: **Metaxalone** is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2, CYP2D6, CYP2E1, and CYP3A4, and to a lesser extent by CYP2C8, CYP2C9, and CYP2C19.[\[1\]](#)[\[8\]](#)
- Excretion: The metabolites of **Metaxalone** are excreted in the urine.[\[1\]](#)[\[7\]](#)[\[18\]](#) The parent drug is not significantly excreted in the urine.

Clinical Efficacy

A double-blind, placebo-controlled study was conducted to evaluate the efficacy of **Metaxalone** in patients with acute, painful musculoskeletal conditions.

Summary of Clinical Efficacy Results

Outcome	Metaxalone (n=91)	Placebo (n=89)
Improvement in Palpable Spasm	86.8%	37.0%
Improvement in Range of Motion	86.8%	42.7%
Marked or Moderate Improvement	69.6% - 75.6%	9.7% - 17.4%
Data from a double-blind study in patients with acute skeletal muscle spasm. [19]		

The study concluded that **Metaxalone** is a safe and effective skeletal muscle relaxant for the management of patients with acute reflex skeletal muscle spasm.[\[19\]](#)

Safety Profile

Metaxalone is generally well-tolerated. The most common adverse reactions include:

- Central Nervous System: Drowsiness, dizziness, headache, and nervousness or irritability.[\[1\]](#)
- Digestive: Nausea, vomiting, and gastrointestinal upset.[\[1\]](#)

Contraindications:

- Known hypersensitivity to **Metaxalone** or any of its components.[\[9\]](#)
- History of drug-induced, hemolytic, or other anemias.[\[9\]](#)
- Significant renal or hepatic impairment.[\[9\]](#)

Drug Interactions:

- CNS Depressants: Concomitant use with alcohol, benzodiazepines, opioids, and other CNS depressants may have additive effects, increasing the risk of sedation and respiratory depression.[1][5][9][20]
- Serotonergic Drugs: Co-administration with selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and other serotonergic agents may increase the risk of serotonin syndrome.[1][9][14][16][21]

Experimental Protocols

Quantification of Metaxalone in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **Metaxalone** in human plasma based on published methods.

Objective: To determine the concentration of **Metaxalone** in human plasma samples for pharmacokinetic studies.

Materials:

- **Metaxalone** reference standard
- Internal standard (e.g., **Metaxalone**-d6 or a structurally similar compound)
- Human plasma (drug-free)
- Acetonitrile, methanol, ammonium acetate (LC-MS grade)
- Formic acid (optional)
- Water (deionized or equivalent)

Instrumentation:

- Liquid chromatograph (LC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

- Analytical column (e.g., C18)

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
 - Add 300 µL of acetonitrile to precipitate plasma proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18, e.g., 50 x 2.1 mm, 3.5 µm
 - Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in water (e.g., 60:40 v/v).
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - MS/MS Conditions (Positive ESI mode):
 - Monitor the following multiple reaction monitoring (MRM) transitions:
 - **Metaxalone**: e.g., m/z 222.1 -> 161.1

- Internal Standard: Dependent on the IS used.
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of **Metaxalone** to the internal standard against the nominal concentration of the calibration standards.
 - Determine the concentration of **Metaxalone** in the unknown samples by interpolation from the calibration curve.

In Vitro Assessment of MAO-A Inhibition

Objective: To evaluate the inhibitory effect of **Metaxalone** on monoamine oxidase A (MAO-A) activity.

Materials:

- Recombinant human MAO-A enzyme
- MAO-Glo™ Assay kit (or equivalent) which includes a luminogenic MAO substrate
- **Metaxalone**
- Positive control inhibitor (e.g., clorgyline)
- 96-well white opaque microplates
- Luminometer

Procedure:

- Prepare serial dilutions of **Metaxalone** and the positive control in the appropriate buffer.
- In a 96-well plate, add the MAO-A enzyme, buffer, and either **Metaxalone**, positive control, or vehicle control.

- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding the luminogenic MAO substrate to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and develop the luminescent signal by adding the detection reagent.
- Incubate for 20 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition of MAO-A activity for each concentration of **Metaxalone** and determine the IC50 value.

In Vivo Assessment of Skeletal Muscle Relaxant Activity (Rota-Rod Test)

Objective: To evaluate the effect of **Metaxalone** on motor coordination in rodents as an indicator of skeletal muscle relaxation.

Animals:

- Male Swiss albino mice (20-25 g)

Apparatus:

- Rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 25 rpm).

Procedure:

- Training: Acclimate the mice to the rota-rod by placing them on the rotating rod for several trials prior to the experiment. Mice that are unable to remain on the rod for a predetermined time (e.g., 5 minutes) are excluded.
- Drug Administration: Divide the trained mice into groups and administer **Metaxalone** (at various doses, e.g., 50, 100, 200 mg/kg) or vehicle control orally or intraperitoneally. A

positive control group receiving a known muscle relaxant (e.g., diazepam) should also be included.

- Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the rotating rota-rod.
- Measurement: Record the time each mouse is able to remain on the rotating rod (fall-off time), up to a maximum cutoff time (e.g., 5 minutes).
- Data Analysis: Compare the fall-off times of the **Metaxalone**-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant decrease in the fall-off time indicates impaired motor coordination and potential muscle relaxant activity.

Clinical Trial Protocol for Acute Low Back Pain (Illustrative Example)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

- Male or female patients, 18-65 years of age.
- Diagnosis of acute, non-radicular low back pain of no more than 7 days duration.
- Pain intensity of at least 5 on a 10-point visual analog scale (VAS).

Exclusion Criteria:

- Radicular pain, sciatica, or suspected disc herniation.
- Chronic low back pain (>3 months duration).
- Use of other muscle relaxants, opioids, or NSAIDs within a specified washout period.
- History of significant renal or hepatic disease.

Treatment:

- **Metaxalone** 800 mg orally three times a day for 7 days.
- Identical placebo tablets administered on the same schedule.

Outcome Measures:

- Primary Efficacy Endpoint: Change from baseline in the Roland-Morris Disability Questionnaire (RMDQ) score at Day 7.
- Secondary Efficacy Endpoints:
 - Change from baseline in pain intensity on a VAS at Day 3 and Day 7.
 - Patient's Global Impression of Change (PGIC) at Day 7.
 - Physician's Global Assessment (PGA) at Day 7.
- Safety Assessments: Incidence of adverse events, clinical laboratory tests, and vital signs.

Statistical Analysis:

- The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in RMDQ score at Day 7, with treatment group as the main factor and baseline RMDQ score as a covariate.
- Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA, chi-square test).
- Safety data will be summarized descriptively.

Conclusion

Metaxalone is an established skeletal muscle relaxant whose therapeutic benefits are primarily derived from its central nervous system depressant properties. Its pharmacokinetic profile is well-characterized, with oral administration leading to extensive metabolism and a notable food effect on bioavailability. Clinical evidence supports its efficacy in the management of acute,

painful musculoskeletal conditions. The emerging understanding of its potential interaction with the monoaminergic system, specifically through MAO-A inhibition, provides a more nuanced view of its mechanism and warrants further investigation, particularly in the context of drug-drug interactions. This technical guide provides a foundational resource for researchers to build upon in their exploration of **Metaxalone**'s pharmacology and clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. Metaxalone Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β -caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Double-blind study of metaxalone; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double-blind, placebo-controlled clinical trials | Research Starters | EBSCO Research [ebsco.com]
- 14. researchgate.net [researchgate.net]

- 15. MAO-A Inhibition by Metaxalone Reverts IL-1 β -Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of ketamine and three other anaesthetics on spinal reflexes and inhibitions in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assessment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine oxidase A inhibition by toxic concentrations of metaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. MAO-A Inhibition by Metaxalone Reverts IL-1 β -Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of Metaxalone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676338#pharmacological-profile-of-metaxalone-as-a-skeletal-muscle-relaxant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com